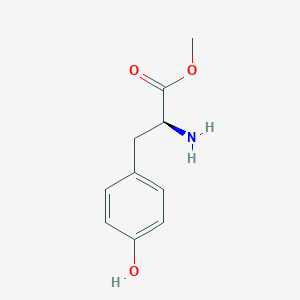

H-Tyr-OMe

Beschreibung

Contextual Significance of Amino Acid Esters in Chemical Biology and Medicinal Chemistry

Amino acids are the fundamental building blocks of proteins and are crucial in numerous biological processes. wikipedia.orgwikipedia.org In medicinal chemistry and chemical biology, amino acid esters, such as L-Tyrosine methyl ester, are of significant interest. The esterification of amino acids can enhance their solubility, stability, and ability to permeate cell membranes. scirp.orgresearchgate.net This modification is particularly useful in drug design, as it can improve the bioavailability of a parent drug. scirp.orgresearchgate.net

Amino acid esters can act as "prodrugs," which are inactive compounds that are converted into active drugs within the body through biotransformation. scirp.org This approach can help in targeting specific transporters or receptors for more precise drug delivery. scirp.orgresearchgate.net For instance, amino acid ester prodrugs have been designed to cross the blood-brain barrier, which is a significant challenge in the development of treatments for neurological disorders. scirp.org The use of amino acid esters as promoieties (temporary functional groups) is considered a safe and effective strategy in drug development due to their natural origin and low toxicity. researchgate.net

Role of L-Tyrosine as a Fundamental Aromatic Amino Acid Precursor

L-Tyrosine, a non-essential amino acid, is synthesized in the body from phenylalanine. drugbank.com It plays a critical role in various physiological processes beyond protein synthesis. sigmaaldrich.com L-Tyrosine is a precursor to several important biomolecules, including:

Neurotransmitters: It is converted to L-DOPA, a precursor to dopamine (B1211576), which is then converted into other catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). wikipedia.orgdrugbank.com

Hormones: The thyroid hormones triiodothyronine (T3) and thyroxine (T4) are derived from tyrosine. wikipedia.org

Pigments: It is a precursor to the pigment melanin. wikipedia.orgfrontiersin.org

Coenzymes: L-Tyrosine is necessary for the synthesis of the benzoquinone structure that forms part of coenzyme Q10. wikipedia.orgsigmaaldrich.com

Due to its role as a precursor to these vital compounds, L-Tyrosine and its derivatives are extensively studied in neuroscience, endocrinology, and other biomedical fields. wikipedia.orgdrugbank.comsigmaaldrich.com Its aromatic phenol (B47542) side chain also allows for specific chemical modifications, making it a versatile building block in synthetic chemistry. academie-sciences.fr

Overview of L-Tyrosine Methyl Ester as a Key Intermediate in Advanced Research

L-Tyrosine methyl ester, often used as its hydrochloride salt to enhance stability and solubility, serves as a crucial intermediate in various research applications. chemicalbook.com The esterification of the carboxylic acid group protects it during chemical reactions, such as peptide synthesis, allowing for specific modifications at other parts of the molecule. academie-sciences.fr

Historical Perspectives on its Application in Research

Historically, the study of amino acid esters has been linked to the development of peptide synthesis. The first synthesis of a peptide was reported in the early 20th century, and since then, methods for protecting the reactive groups of amino acids have been a central focus. nih.gov A 1957 thesis from the California Institute of Technology described an efficient method for preparing N-acetyl-L-tyrosine methyl ester, which was then converted to its O-methyl derivative. caltech.edu This highlights the early use of L-Tyrosine methyl ester as an intermediate in the synthesis of modified amino acids. Early research also explored the reactions of amino acid esters with other chemical reagents to create novel compounds for potential medicinal applications. nih.gov

Current Landscape of Research Involving L-Tyrosine Methyl Ester

In contemporary research, L-Tyrosine methyl ester continues to be a valuable tool in a wide array of studies.

Drug Discovery and Development:

It is used as a building block in the synthesis of potential therapeutic agents. For example, it has been used in the synthesis of tyrosine-chlorambucil methyl ester derivatives, which have shown enhanced cytotoxic effects against certain cancer cell lines. academie-sciences.fracademie-sciences.fr

It serves as a precursor in the development of drugs targeting neurological conditions due to its relationship with neurotransmitters. chemimpex.com

Researchers are exploring its use in creating prodrugs to improve the delivery and efficacy of existing medications. dergipark.org.tr

Peptide and Protein Chemistry:

L-Tyrosine methyl ester is a key component in solid-phase peptide synthesis (SPPS), a cornerstone of modern proteomics and drug discovery. chemimpex.commedchemexpress.com

It is incorporated into synthetic peptides to study protein structure, function, and interactions. acs.org

Biochemical and Mechanistic Studies:

It is utilized to investigate enzyme mechanisms and interactions. For instance, it has been used to study its interaction with enzymes involved in cerebral cortex energy metabolism.

In photochemical studies, it has been employed to understand proton-coupled electron transfer (PCET) mechanisms.

Research has also explored its role in analgesia, suggesting it may act through central opioidergic systems. karger.com

Material Science:

Recent research has demonstrated the use of N-propioloyl-l-tyrosine methyl ester in the synthesis of optically active polyacetylenes, which have potential applications due to their thermal stability and low infrared emissivity. tandfonline.com

The following table summarizes some of the key research applications of L-Tyrosine methyl ester:

The table below provides some of the physicochemical properties of L-Tyrosine methyl ester and its hydrochloride salt:

Compound Names Mentioned

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZPENIJLUWBSY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148354 | |

| Record name | Tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tyrosine methylester | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1080-06-4 | |

| Record name | L-Tyrosine, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1080-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-tyrosinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL L-TYROSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR2XY2Y23P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tyrosine methylester | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Derivatization Strategies of L Tyrosine Methyl Ester

Direct Esterification Protocols for L-Tyrosine Methyl Ester Synthesis

The conversion of L-Tyrosine to its methyl ester is a fundamental transformation, primarily achieved through direct esterification. This process involves the reaction of the carboxylic acid group of L-Tyrosine with methanol (B129727), typically facilitated by a catalyst.

Classical Acid-Catalyzed Esterification Approaches

The most traditional and widely employed method for synthesizing L-Tyrosine methyl ester is the Fischer-Speier esterification. This approach utilizes an acid catalyst in an excess of methanol, which serves as both the solvent and the reactant. The mechanism involves protonation of the carboxylic acid carbonyl group by the acid catalyst, which enhances its electrophilicity and facilitates nucleophilic attack by methanol.

A common and highly effective variant of this method employs thionyl chloride (SOCl₂) in anhydrous methanol. google.com In this procedure, thionyl chloride reacts with methanol in situ to generate hydrogen chloride (HCl) gas, which is the active catalytic species. The reaction mixture, containing L-Tyrosine suspended in methanol, is typically cooled (e.g., to -10°C) during the dropwise addition of thionyl chloride to control the exothermic reaction. google.com Subsequently, the mixture is heated to reflux for several hours to drive the esterification to completion. google.com This method is known for its high efficiency, with yields often exceeding 95%. google.com Upon completion, the solvent is removed by evaporation, yielding the product as a white solid, L-Tyrosine methyl ester hydrochloride.

An alternative classical approach involves bubbling dry HCl gas directly into a suspension of L-Tyrosine in methanol. academie-sciences.fr Similar to the thionyl chloride method, the HCl acts as the catalyst for the esterification. While effective, this method can be less convenient due to the handling of gaseous HCl.

| Method | Reagents | Conditions | Typical Yield | Reference |

| Thionyl Chloride | L-Tyrosine, Methanol, SOCl₂ | Cool (-10°C), then reflux 4-6 hours | >95% | google.com |

| HCl Gas | L-Tyrosine, Methanol, HCl (gas) | Reflux | High | academie-sciences.fr |

| Sulfuric Acid (Thin Film) | L-Tyrosine, Methanol, H₂SO₄ | 70°C, ESI microdroplet deposition | ~40-50% | nih.gov |

A more recent study explored the use of sulfuric acid (H₂SO₄) as a catalyst under thin-film conditions generated by electrospray ionization (ESI) microdroplet deposition. nih.gov This technique demonstrated selective esterification of the carboxylic acid moiety at 70°C, achieving absolute yields of around 40–50%. nih.gov Notably, this reaction proceeds under conditions where the same reaction in bulk is not observed, highlighting the unique environment of the microdroplets. nih.gov

Optimized Green Chemistry Methodologies for Enhanced Yield and Purity

In line with the principles of green chemistry, several alternative methodologies have been developed to reduce the use of hazardous reagents and improve sustainability.

Enzymatic catalysis represents a significant green approach. The use of enzymes like proteases and lipases can facilitate the esterification of N-protected tyrosine derivatives under mild conditions. researchgate.net For instance, papain has been used for the synthesis of poly(L-tyrosine) from L-tyrosine ethyl ester, showcasing the potential of enzymes in reactions involving tyrosine esters. mdpi.com More directly, Phenylalanine/Tyrosine Ammonia (B1221849) Lyase (PTAL) from Rhodotorula glutinis has been used to biotransform L-Tyrosine methyl ester into the methyl ester of para-hydroxycinnamic acid, demonstrating enzymatic activity on the target compound. frontiersin.org The use of immobilized enzymes, such as Alcalase, offers advantages like high yields (72% to 92%), mild reaction conditions, and catalyst recyclability.

The use of milder reagents provides another avenue for greener synthesis. Trimethylchlorosilane (TMCS) in methanol has been shown to be an effective system for preparing amino acid methyl ester hydrochlorides at room temperature. researchgate.net TMCS acts as a mild Lewis acid, activating the carboxyl group for esterification without the need for harsh acids or high temperatures.

Furthermore, the replacement of conventional volatile organic solvents is a key goal of green chemistry. Ionic liquids have been proposed as 'green' alternatives for the synthesis of derivatives of L-Tyrosine methyl ester. researchgate.net Supercritical carbon dioxide has also been used as an environmentally benign solvent for enzyme-catalyzed peptide synthesis from N-acetyl-L-tyrosine ethyl ester. mdpi.com

Scale-Up Considerations in L-Tyrosine Methyl Ester Production

Transitioning the synthesis of L-Tyrosine methyl ester from the laboratory bench to industrial production requires careful consideration of safety, cost, and efficiency. The classical thionyl chloride method, despite its high yield, presents significant scale-up challenges. The reaction requires cryogenic conditions for the addition of SOCl₂, and the reagent itself is highly corrosive and toxic, necessitating specialized equipment and handling protocols. scirp.org

Optimized processes for large-scale production often prioritize the use of inexpensive, readily available starting materials and aim to circumvent difficult purification protocols. researchgate.netacs.org For industrial applications, methods that avoid hazardous reagents, like enzymatic catalysis or the use of milder catalysts like TMCS, are preferable. scirp.org The development of continuous flow processes, particularly when combined with techniques like microwave-assisted heating, can offer significant advantages for scale-up by improving reaction speed, control, and throughput compared to traditional batch processes. scirp.org The use of recyclable catalysts, such as immobilized enzymes or certain heterogeneous acid catalysts, is also a critical factor in developing economically viable and sustainable industrial-scale syntheses. google.com

N-Terminal Protection Strategies of L-Tyrosine Methyl Ester for Selective Functionalization

In peptide synthesis and other complex molecular constructions, the amino group of L-Tyrosine methyl ester must be temporarily blocked or "protected" to prevent unwanted side reactions. This allows for selective reactions at other parts of the molecule, such as the phenolic hydroxyl group or after deprotection of the methyl ester.

Boc-Protection Chemistry and its Research Applications

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, valued for its stability under a broad range of conditions and its facile removal under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA). nih.gov The synthesis of N-Boc-L-Tyrosine methyl ester typically involves the esterification of L-Tyrosine first, followed by the protection of the amine group. frontiersin.org Alternatively, N-Boc-L-Tyrosine can be esterified.

A common procedure for Boc protection involves reacting L-Tyrosine methyl ester with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine. caltech.edu

Table of Boc-Protection Reaction:

| Reactants | Reagents | Conditions | Product | Reference |

|---|

Boc-L-Tyrosine methyl ester is a crucial building block in chemical research. It is extensively used in the synthesis of peptides and peptidomimetics. frontiersin.org For example, it has been used as a precursor in the synthesis of L-benzyl tyrosine thiol carboxylic acid analogues, which are potent inhibitors of metallo-β-lactamase IMP-1. nih.gov It is also a key intermediate in the synthesis of unnatural tyrosine derivatives, such as those used in the development of novel opioid ligands.

Z-Protection and Other Carbamate-Based Protection Schemes

The benzyloxycarbonyl (Z or Cbz) group is another cornerstone of amine protection in organic synthesis. nih.gov It is stable to basic and nucleophilic conditions but can be readily removed by catalytic hydrogenolysis. nih.gov Z-L-Tyrosine methyl ester is typically synthesized by first protecting the amino group of L-Tyrosine with benzyl (B1604629) chloroformate (Z-Cl) in a biphasic system with a base like sodium carbonate, followed by acid-catalyzed esterification of the resulting Z-Tyr-OH with methanol. nih.gov

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that is central to modern solid-phase peptide synthesis (SPPS). cymitquimica.comchemimpex.com Its key advantage is that it can be removed under mild basic conditions (e.g., with piperidine), which are orthogonal to the acid-labile conditions used to cleave side-chain protecting groups and the final peptide from the resin. Fmoc-Tyr(tBu)-OH is a commonly used derivative where the phenolic hydroxyl group is also protected (with a tert-butyl group) to prevent side reactions during peptide assembly. researchgate.netgoogle.com

Other less common carbamate (B1207046) protecting groups include the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group, which offers alternative deprotection strategies. researchgate.net

Table of N-Terminal Protecting Groups for L-Tyrosine Methyl Ester:

| Protecting Group | Abbreviation | Key Reagent | Cleavage Condition | Key Feature |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Boc₂O | Mild Acid (e.g., TFA) | Stable to base, hydrogenolysis |

| Benzyloxycarbonyl | Z or Cbz | Benzyl Chloroformate | Catalytic Hydrogenolysis | Stable to acid and base |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild Base (e.g., Piperidine) | Orthogonal to acid-labile groups; standard in SPPS |

Acetylation of the Amino Group (e.g., N-Acetyl-L-Tyrosine Methyl Ester)

The acetylation of the amino group of L-Tyrosine methyl ester to form N-Acetyl-L-Tyrosine methyl ester is a common protective strategy and a key step in the synthesis of various derivatives. This transformation can be achieved through several methods.

A highly efficient route involves the reaction of L-Tyrosine methyl ester with acetic anhydride (B1165640). caltech.edu The addition of acetic anhydride to a solution of L-Tyrosine methyl ester in aqueous acetic acid leads to the rapid precipitation of N-Acetyl-L-Tyrosine methyl ester in excellent yield. caltech.edu This method is noted for its convenience and efficiency compared to the direct acetylation of L-tyrosine followed by esterification. caltech.edu The reaction's success is attributed to the faster rate of N-acylation of the amine compared to the O-acylation of the phenol (B47542), preventing di-acetylation. caltech.edu

Another approach is the Schotten-Baumann reaction, which involves acetylation in the presence of a base. For instance, a suspension of L-Tyrosine methyl ester in diethyl ether can be treated with acetic anhydride in the presence of a saturated aqueous solution of potassium bicarbonate. caltech.edu

The synthesis of N-Acetyl-L-Tyrosine methyl ester can also be accomplished enzymatically. The enzyme α-chymotrypsin can catalyze the synthesis of N-acetyl-l-tyrosine esters in organic solvents, with acetone (B3395972) being a particularly effective solvent and methanol yielding the highest ester production. capes.gov.br

Below is a table summarizing common methods for the synthesis of N-Acetyl-L-Tyrosine Methyl Ester:

| Reagent 1 | Reagent 2 | Solvent | Key Conditions | Yield | Reference |

| L-Tyrosine methyl ester | Acetic anhydride | Aqueous acetic acid | Rapid precipitation | Excellent | caltech.edu |

| L-Tyrosine methyl ester | Acetic anhydride | Diethyl ether / Saturated aqueous potassium bicarbonate | Cooled to 0°C | --- | caltech.edu |

| N-Acetyl-L-tyrosine | Thionyl chloride | Methanol | Reflux | 90% | caltech.edu |

| N-acetyl-l-tyrosine | Various alcohols | Organic Solvents (e.g., Acetone) | α-chymotrypsin catalysis | --- | capes.gov.br |

O-Functionalization and Phenolic Modifications of L-Tyrosine Methyl Ester Derivatives

The phenolic hydroxyl group of L-Tyrosine methyl ester is another key site for chemical modification, enabling the synthesis of a diverse range of derivatives through etherification, sulfation, and regioselective reactions.

The synthesis of O-alkylated tyrosine derivatives often requires the amino group to be protected first. caltech.edu For the synthesis of O-Methyl-N-Acetyl-L-Tyrosine, N-acetyl-L-tyrosine or its methyl ester is a necessary intermediate. caltech.edu

One method for the O-methylation of N-Acetyl-L-Tyrosine methyl ester involves the use of diazomethane, which converts it to the O-methyl derivative in approximately 50% yield, provided ether is excluded from the reaction solvent. caltech.edu

Alternatively, the Williamson synthesis can be employed. Treatment of a methanolic solution of N-Acetyl-L-Tyrosine methyl ester with sodium methylate and methyl iodide results in a high yield of racemic O-Methyl-N-Acetyl-Tyrosine methyl ester. caltech.edu To obtain the optically pure product, a different strategy is used: N-Acetyl-L-Tyrosine methyl ester is first saponified with aqueous sodium hydroxide (B78521) to form the di-sodium salt of N-acetyl-L-tyrosine. This salt is then reacted with an equimolar amount of methyl iodide in an aqueous methanol solution to yield optically pure O-Methyl-N-Acetyl-L-Tyrosine in about 60% yield. caltech.edu

A direct synthesis of O-methyl-L-tyrosine methyl ester hydrochloride salt involves treating a solution of O-methyl-L-tyrosine in methanol with thionyl chloride at 0°C, followed by refluxing. prepchem.com The crude product is then purified. prepchem.com

The following table outlines synthetic routes for O-methylation:

| Starting Material | Reagent 1 | Reagent 2 | Product | Key Aspects | Reference |

| N-Acetyl-L-Tyrosine methyl ester | Diazomethane | --- | O-Methyl-N-Acetyl-L-Tyrosine methyl ester | ~50% yield, ether excluded | caltech.edu |

| N-Acetyl-L-Tyrosine methyl ester | Sodium methylate | Methyl iodide | Racemic O-Methyl-N-Acetyl-Tyrosine methyl ester | High yield, racemization occurs | caltech.edu |

| Di-sodium N-acetyl-L-tyrosinate | Methyl iodide | --- | Optically pure O-Methyl-N-Acetyl-L-Tyrosine | ~60% yield, avoids racemization | caltech.edu |

| O-methyl-L-tyrosine | Thionyl chloride | Methanol | O-methyl-L-tyrosine methyl ester hydrochloride salt | Direct esterification | prepchem.com |

The biological sulfation of L-Tyrosine methyl ester can be achieved using rat-liver supernatant preparations. nih.gov This enzymatic process is most effective at a substrate concentration of 30 mM and a pH of 7.0. nih.gov The reaction yields two sulfated products: L-tyrosine O-sulphate and, presumably, L-tyrosine O-sulphate methyl ester. nih.gov An enzyme within the rat-liver supernatant is capable of converting the L-tyrosine O-sulphate methyl ester into L-tyrosine O-sulphate. nih.gov This enzymatic activity is inhibited by the presence of L-Tyrosine methyl ester. nih.gov A similar outcome is observed when L-tyrosine ethyl ester is used as the substrate, producing L-tyrosine O-sulphate and likely L-tyrosine O-sulphate ethyl ester. nih.gov

Regioselective modifications of the aromatic ring of tyrosine derivatives are crucial for synthesizing specific isomers.

Hydroxylation: Enzymatic hydroxylation offers high regioselectivity. Tyrosinase, for example, catalyzes the hydroxylation of L-tyrosine to produce L-DOPA. mdpi.com Another enzyme, SfmD, a heme-containing hydroxylase, can hydroxylate the aromatic ring of tyrosine in the presence of hydrogen peroxide, and is implicated in the production of 3-OH-5-Me-Tyr from 3-Me-Tyr. mdpi.com

Acylation: Chemoselective O-acylation of unprotected hydroxyamino acids like tyrosine can be achieved under acidic conditions. beilstein-journals.org By protonating the amino group, its acylation is prevented, allowing for the selective acylation of the phenolic hydroxyl group with acyl halides or carboxylic anhydrides. beilstein-journals.org This method allows for the direct, scalable synthesis of O-acyl derivatives without the need for extensive purification. beilstein-journals.org For instance, L-tyrosine can be selectively O-acetylated under acidic conditions. beilstein-journals.org Friedel-Crafts acylation, a well-established method for acylating aromatic rings, can also be applied to protected amino acid derivatives to produce aryl keto α-amino acids. nih.gov

Synthesis of Tyrosine O-Sulphate Derivatives from L-Tyrosine Methyl Ester

Carboxyl Group Modifications Beyond Methyl Esterification

The carboxyl group of L-Tyrosine methyl ester is a key site for transformations, most notably reduction to form tyrosinol derivatives.

Tyrosinol derivatives are accessible through the reduction of the corresponding L-Tyrosine methyl ester. A common method involves the use of lithium borohydride (B1222165) (LiBH₄). academie-sciences.fr For example, Tyrosinol-chlorambucil derivatives can be obtained from their corresponding tyrosine-chlorambucil methyl esters by treatment with LiBH₄. academie-sciences.fracademie-sciences.fr The reduction of the ester to an alcohol can enhance the compound's solubility and biological activity. academie-sciences.fr

The synthesis of N-Cbz-O-methyl-L-tyrosinol has also been reported through multi-step sequences involving cycloaddition and reduction steps. usu.edu

The following table summarizes the reduction of L-Tyrosine methyl ester derivatives:

| Starting Material | Reducing Agent | Product | Reference |

| Tyrosine-chlorambucil methyl ester | Lithium borohydride (LiBH₄) | Tyrosinol-chlorambucil | academie-sciences.fracademie-sciences.fr |

| L-Tyrosine methyl ester | Lithium borohydride (LiBH₄) | Tyrosinol | academie-sciences.fr |

Transesterification Reactions in Derivatization

Transesterification represents a key strategy for modifying the ester group of L-tyrosine methyl ester, allowing for the introduction of different alkyl or aryl groups. This method is valuable for synthesizing a variety of derivatives with tailored properties. The process involves the reaction of the methyl ester with an alcohol in the presence of a catalyst, resulting in the exchange of the methyl group for the alkyl or aryl group from the alcohol.

A notable example of this strategy is the transesterification of O-benzyl-L-tyrosine methyl esters. In a specific application, stereochemically pure (S)- and (R)-O-benzyl-L-tyrosine methyl esters were subjected to transesterification with allyl alcohol. This reaction was mediated by titanium tetraisopropoxide, yielding the corresponding allyl esters. This particular transformation highlights the utility of transesterification in creating precursors for further synthetic manipulations, such as those used in the total synthesis of complex natural products.

The efficiency of transesterification can be influenced by several factors, including the nature of the alcohol and the catalyst employed. For instance, in enzyme-catalyzed transesterification reactions, the reactivity and yield often increase as the chain length of the reacting alcohol decreases. While this observation was made with a different N-acetylated amino acid ester, the principle can be relevant to L-tyrosine methyl ester derivatization.

Table 1: Example of Transesterification of an L-Tyrosine Methyl Ester Derivative

| Starting Material | Reagent | Catalyst | Product | Overall Yield |

|---|---|---|---|---|

| (S)-O-benzyl-L-tyrosine methyl ester | Allyl alcohol | Titanium tetraisopropoxide | (S)-O-benzyl-L-tyrosine allyl ester | 15% (from 4-benzyloxybenzaldehyde) |

| (R)-O-benzyl-L-tyrosine methyl ester | Allyl alcohol | Titanium tetraisopropoxide | (R)-O-benzyl-L-tyrosine allyl ester | 17% (from 4-benzyloxybenzaldehyde) |

Data sourced from reference.

Comprehensive Strategies for Multi-Functionalized L-Tyrosine Methyl Ester Derivatives

The synthesis of complex, multi-functionalized derivatives of L-tyrosine methyl ester often requires sophisticated strategies that can selectively modify its three reactive sites: the amino group, the carboxylic acid (as a methyl ester), and the phenolic hydroxyl group. The development of such strategies is crucial for creating advanced intermediates for peptide synthesis, drug discovery, and materials science.

Sequential Protection-Deprotection Methodologies

Sequential protection-deprotection is a cornerstone of synthetic chemistry involving polyfunctional molecules like L-tyrosine methyl ester. This approach involves the selective blocking of one or more reactive groups to allow a specific transformation at another site. After the desired reaction, the protecting group is removed to either yield the final product or to allow for further modification at the newly deprotected site.

The choice of protecting groups is critical and depends on their stability under various reaction conditions and the ease of their removal. For L-tyrosine derivatives, a wide array of protecting groups has been employed.

Amino Group Protection: The amino group is commonly protected with groups like tert-butoxycarbonyl (Boc) or

Applications in Advanced Chemical Synthesis

Role of L-Tyrosine Methyl Ester in Peptide Synthesis

The construction of peptides, chains of amino acids linked by peptide bonds, is a cornerstone of biochemical and pharmaceutical research. L-Tyrosine methyl ester, often in a protected form, is a valuable component in this process, facilitating the creation of specific peptide sequences.

Solid-Phase Peptide Synthesis (SPPS) Utilizing Protected L-Tyrosine Methyl Ester

Solid-phase peptide synthesis (SPPS) is a widely adopted method for creating peptides in a stepwise fashion on a solid support. In this technique, the use of protected amino acids is paramount to prevent unwanted side reactions. L-Tyrosine methyl ester, with its amino group protected, is a key player in this process.

A common protecting group for the amino function is the fluorenylmethoxycarbonyl (Fmoc) group. cymitquimica.com Fmoc-L-tyrosine methyl ester is a derivative that is stable under basic conditions but can be readily deprotected under mild acidic conditions, allowing for the selective removal of the Fmoc group when needed. cymitquimica.com This controlled deprotection is fundamental to the sequential addition of amino acids to the growing peptide chain. iris-biotech.de The methyl ester on the C-terminus enhances the compound's solubility in organic solvents used in SPPS. cymitquimica.com

Another protecting group strategy involves the use of the tert-butoxycarbonyl (Boc) group. fengchengroup.com Boc-protected L-tyrosine methyl ester is also employed in SPPS, offering an alternative deprotection strategy. fengchengroup.com The choice between Fmoc and Boc strategies often depends on the specific requirements of the target peptide and the other amino acids in the sequence. iris-biotech.de

The phenolic hydroxyl group of the tyrosine side chain can also be a site for undesired reactions. researchgate.net Therefore, in some SPPS strategies, this group is also protected, often with groups like tert-butyl (tBu). iris-biotech.de The use of these protecting groups ensures that the peptide bond formation occurs specifically between the desired amino and carboxyl groups, leading to the synthesis of the target peptide with high fidelity.

Minimal-protection solid-phase peptide synthesis (MP-SPPS) is an emerging concept that aims to reduce the number of protecting groups used, thereby increasing efficiency. researchgate.net Research has shown that side-chain unprotected tyrosine can be successfully incorporated into peptide chains on a solid support. researchgate.net

Solution-Phase Peptide Coupling with L-Tyrosine Methyl Ester

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to assemble on a solid support. L-Tyrosine methyl ester hydrochloride is a suitable reagent for this method. scientificlabs.co.uk

In solution-phase coupling, the free amino group of L-tyrosine methyl ester reacts with the activated carboxyl group of another amino acid or peptide fragment. academie-sciences.fr Coupling reagents such as 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) are often used to facilitate this reaction. academie-sciences.fr The methyl ester protects the carboxyl group of the tyrosine residue during the coupling reaction. Following the formation of the peptide bond, the ester can be hydrolyzed to reveal the free carboxylic acid if required for subsequent steps.

Incorporation of L-Tyrosine Methyl Ester into Specific Peptide Sequences for Research

The ability to incorporate L-tyrosine methyl ester into peptides allows researchers to create specific sequences for a variety of research purposes. For instance, it has been used in the synthesis of peptides to study enzyme-substrate interactions and to develop enzyme inhibitors. biosynth.com The modification of the tyrosine residue can influence the peptide's conformation and its binding affinity to biological targets.

One area of research involves the synthesis of tyrosine-sulfated peptides. Tyrosine sulfation is a post-translational modification that can be critical for protein-protein interactions. A strategy for synthesizing these peptides involves incorporating a neopentyl-protected sulfate (B86663) monoester of tyrosine into the growing peptide chain during SPPS. nih.gov

Furthermore, L-tyrosine methyl ester has been a component in the synthesis of N-acetyl-l-leucyl-l-tyrosine methyl ester, a simple dipeptide. researchgate.net It has also been used in the synthesis of more complex structures, such as those containing a cobalt(III) chiroporphyrin complex. researchgate.net These examples highlight the versatility of L-tyrosine methyl ester as a building block for creating a diverse range of peptide structures for scientific investigation.

L-Tyrosine Methyl Ester as a Building Block for Bioactive Molecules

Beyond peptide synthesis, L-Tyrosine methyl ester serves as a valuable precursor for the synthesis of a variety of other bioactive molecules, including analogs of neurotransmitters and compounds with therapeutic potential.

Precursor in the Synthesis of Neurotransmitter Analogs and Prodrugs

L-Tyrosine is the natural precursor for the synthesis of catecholamine neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). wikipedia.orgcambridge.orgeuropa.eu L-Tyrosine methyl ester, as a derivative of L-tyrosine, is therefore a useful starting material for the synthesis of analogs of these important signaling molecules. The methyl ester group can enhance properties such as lipophilicity, which can influence a molecule's ability to cross cell membranes. scbt.com

The prodrug concept involves designing a molecule that is inactive itself but is converted into an active drug within the body. L-Tyrosine methyl ester has been investigated as a potential prodrug of L-tyrosine. nih.gov The idea is that the ester would be hydrolyzed by enzymes in the body to release L-tyrosine, which can then be converted to dopamine in the brain. nih.gov This approach could potentially increase the bioavailability of tyrosine to the central nervous system. nih.gov Studies in mice have shown that administration of L-tyrosine methyl ester led to a significant increase in brain tyrosine levels. nih.gov

L-tyrosine alkyl esters, including the methyl ester, are considered for their potential as prodrugs due to their solid-state properties and hydrolysis rates. researchgate.net The stability of L-tyrosine methyl ester makes it a candidate for this application. researchgate.net The prodrug approach is a strategy to overcome the challenges of delivering drugs to the central nervous system, and L-tyrosine's role as a substrate for the LAT1 transporter makes its derivatives attractive candidates for this purpose. nih.gov

Synthesis of L-Tyrosine-Based PPARgamma Agonists

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that is a key regulator of lipid and glucose metabolism, making it a target for drugs to treat type 2 diabetes. nih.govresearchgate.netresearchgate.net A number of potent PPARγ agonists have been synthesized using L-tyrosine as a starting material. nih.govresearchgate.netresearchgate.netnih.gov

In the synthesis of these agonists, L-tyrosine methyl ester can serve as a key intermediate. nih.govresearchgate.netresearchgate.net For example, a series of PPARγ agonists were synthesized from L-tyrosine that incorporated low molecular weight N-substituents. nih.govresearchgate.netresearchgate.net One particularly potent analog, a pyrrole (B145914) derivative, was synthesized in four steps from L-tyrosine methyl ester. nih.govresearchgate.netresearchgate.net This compound demonstrated high affinity in PPARγ binding assays and was effective in a rodent model of type 2 diabetes. nih.govresearchgate.netresearchgate.net

Another series of N-(2-benzoylphenyl)-L-tyrosine PPARγ agonists were developed from L-tyrosine. nih.gov The synthesis of these complex molecules often involves multiple steps where the functionalities of the L-tyrosine scaffold are sequentially modified. While the specific use of the methyl ester in every synthetic route is not always detailed, its role as a protected form of the carboxylic acid is a standard strategy in such multi-step syntheses.

Conjugation with Pharmacophores for Targeted Delivery (e.g., Tyrosine-Chlorambucil Methyl Ester)

L-tyrosine methyl ester serves as a crucial component in the synthesis of drug conjugates designed for targeted delivery, a strategy aimed at increasing the efficacy of chemotherapeutic agents while minimizing systemic toxicity. A notable example is the conjugation of L-tyrosine methyl ester with the alkylating agent chlorambucil (B1668637). The rationale behind this conjugation is to utilize the L-type amino acid transporter 1 (LAT1), which is often overexpressed in various cancer cells, to facilitate the uptake of the cytotoxic drug. maynoothuniversity.ienih.gov

The synthesis of tyrosine-chlorambucil conjugates involves linking the chlorambucil molecule to the L-tyrosine moiety. In some approaches, L-tyrosine methyl ester hydrochloride is coupled with chlorambucil that has been modified with a spacer chain, such as 6-aminohexanoic acid or 11-aminoundecanoic acid. academie-sciences.fracademie-sciences.fr This coupling reaction typically targets the α-amine function of the L-tyrosine methyl ester, resulting in the formation of tyrosine-chlorambucil methyl ester derivatives. academie-sciences.fracademie-sciences.fr These derivatives have been shown to exhibit enhanced cytotoxic activity against breast cancer cell lines compared to the parent drug, chlorambucil. acs.org

Research has demonstrated that chlorambucil conjugated to L-tyrosine via an ester linkage can bind to LAT1 with an affinity similar to that of the endogenous substrate L-tyrosine. maynoothuniversity.ieunipv.it This targeted approach leads to significantly higher cellular uptake of the chlorambucil derivative in cancer cells overexpressing LAT1, such as the human breast cancer cell line MCF-7, resulting in greater antiproliferative activity. maynoothuniversity.ienih.gov The development of these conjugates highlights the potential of using L-tyrosine methyl ester as a scaffold to create prodrugs that can selectively target cancer cells, thereby enhancing the therapeutic index of existing anticancer drugs. unipv.it

Fabrication of Poly(ester–urethane)s for Drug Delivery Systems

L-tyrosine methyl ester is a valuable monomer in the synthesis of biodegradable and biocompatible polymers, particularly poly(ester-urethane)s, which are engineered for advanced drug delivery systems. These polymers are designed to self-assemble into nanoparticles that can encapsulate therapeutic agents, offering a platform for controlled and targeted drug release.

The synthesis of these poly(ester-urethane)s often begins with the conversion of L-tyrosine's amine and carboxylic acid groups into urethane (B1682113) and carboxylic ester functionalities, respectively, with the C-terminus protected as a methyl ester. academie-sciences.fr This modified L-tyrosine monomer, which can be further functionalized at its phenolic group, is then subjected to polycondensation with diols, such as polyethylene (B3416737) glycols (PEGs), to form amphiphilic poly(ester-urethane)s. acs.org The resulting polymers possess a unique architecture that allows them to self-assemble into spherical nanoparticles in aqueous environments. acs.orgajol.info

These L-tyrosine-based poly(ester-urethane) nanoparticles have shown significant promise as carriers for anticancer drugs like doxorubicin (B1662922) and camptothecin. acs.org The polymer backbone is designed to be susceptible to enzymatic biodegradation, particularly by lysosomal enzymes within cancer cells, which serves as an intracellular stimulus for drug release. acs.org Furthermore, some of these polymers can be engineered to be multi-stimuli-responsive, for instance, exhibiting thermoresponsiveness where the nanocarriers undergo a phase transition at temperatures characteristic of cancer tissues, leading to drug release. acs.org Studies have shown that drug-loaded nanoparticles made from these L-tyrosine-derived poly(ester-urethane)s are stable under normal physiological conditions but effectively release their cargo under specific stimuli within the tumor microenvironment. acs.org This targeted and controlled release mechanism enhances the concentration of the drug at the tumor site, improving therapeutic outcomes.

Generation of Unnatural Amino Acids via L-Tyrosine Methyl Ester Intermediates

L-tyrosine methyl ester is a versatile and frequently utilized starting material and intermediate in the enantioselective synthesis of a wide array of unnatural amino acids. Its readily available chiral backbone and functional groups provide a robust scaffold for chemical modifications, leading to novel amino acids with unique structural and functional properties for applications in medicinal chemistry, protein engineering, and drug discovery. google.com

One significant application is the synthesis of L-m-tyrosine, an unnatural amino acid with therapeutic potential. A scalable synthesis has been developed involving the enzyme-catalyzed kinetic resolution of N-acyl-m-tyrosine methyl ester, which itself is prepared from readily available starting materials. acs.org This method provides an efficient route to an otherwise expensive and difficult-to-obtain compound. acs.org

Furthermore, L-tyrosine methyl ester serves as a precursor for creating more complex unnatural amino acids. For instance, it has been used in the asymmetric total synthesis of (-)-saframycin A, where it was converted in multiple steps into the key tetrahydroisoquinoline and amino acid components of this complex natural product. researchgate.net In another example, a concise enantioselective synthesis of the unnatural alkaloid (-)-gracilamine was achieved starting from N-nosyl-tyrosine methyl ester in just 10 steps. acs.org

The ester and amino groups of L-tyrosine methyl ester can be protected and the phenolic hydroxyl group can be modified to introduce a variety of substituents. For example, O-alkyl-L-tyrosine derivatives, which are components of various polypeptides and drug molecules, can be synthesized starting from L-tyrosine methyl ester. google.com A patented method describes the preparation of O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine by a sequence of esterification, amidation, etherification/hydrolysis, and another amidation, starting from L-tyrosine. google.com The initial esterification to L-tyrosine methyl ester is a key step in this process.

The following table summarizes some of the unnatural amino acids synthesized using L-tyrosine methyl ester as a key intermediate.

| Unnatural Amino Acid | Synthetic Application/Significance | Key Synthetic Step Involving L-Tyrosine Methyl Ester |

| L-m-Tyrosine | Used in medicinal chemistry and for studying metabolic pathways. | Enzyme-catalyzed kinetic resolution of N-acyl m-tyrosine methyl ester. acs.org |

| (-)-Saframycin A fragments | Component of a potent antitumor antibiotic. | Multi-step conversion of L-tyrosine methyl ester to key structural fragments. researchgate.net |

| (-)-Gracilamine | A complex Amaryllidaceous alkaloid. | Starting material (as N-nosyl-tyrosine methyl ester) for a 10-step enantioselective synthesis. acs.org |

| O-Alkyl-L-tyrosine derivatives | Found in various polypeptides and bioactive molecules. | Initial esterification of L-tyrosine to its methyl ester, followed by further modifications. google.com |

Catalyst Development and Ligand Synthesis Using L-Tyrosine Methyl Ester Scaffolds

The chiral structure of L-tyrosine methyl ester makes it an attractive scaffold for the development of novel catalysts and ligands for asymmetric synthesis and coordination chemistry. Its inherent chirality can be transferred to the resulting catalytic system, influencing the stereochemical outcome of chemical reactions.

One area of application is in the development of chiral micellar catalysts. O-alkyl ester hydrochlorides derived from L-tyrosine have been investigated as catalysts in Diels-Alder reactions. These surfactant-like molecules form chiral micelles in aqueous media, creating a stereochemically defined microenvironment that can influence the reaction's selectivity. Studies on the reaction between cyclopentadiene (B3395910) and methyl acrylate (B77674) have shown that both the alkyl chain length and the amino acid headgroup of these L-tyrosine-derived surfactants affect the yield and selectivity of the Diels-Alder adduct. ajol.info

In the realm of coordination chemistry, L-tyrosine methyl ester has been used to synthesize more complex chiral ligands. For example, it reacts with 1,10-phenanthroline-5,6-dione (B1662461) in a cyclization reaction to form phenanthroline-oxazine ligands. maynoothuniversity.ie These ligands, which incorporate the chiral center from L-tyrosine methyl ester, can then be complexed with various metal ions, such as Ag(I), Mn(II), and Cu(II). maynoothuniversity.ie The resulting metal complexes have been shown to possess interesting biological activities.

Furthermore, L-tyrosine methyl ester is listed as a potential ligand for the formation of metal complexes in patent literature, highlighting its utility in this field. google.com The amino and ester functionalities, along with the phenolic hydroxyl group, provide multiple coordination sites for metal ions. Research has also been conducted on chiral copper complexes with L-tyrosine methyl ester as tyrosinase biomimetic models. unipv.it

The following table provides examples of catalyst and ligand systems developed using L-tyrosine methyl ester.

| Catalyst/Ligand Type | Description | Application |

| Chiral Micellar Catalysts | O-alkyl ester hydrochlorides of L-tyrosine that form chiral micelles. | Catalysis of Diels-Alder reactions, influencing yield and selectivity. ajol.info |

| Phenanthroline-Oxazine Ligands | Formed by the reaction of L-tyrosine methyl ester with 1,10-phenanthroline-5,6-dione. | Used to form chiral metal complexes with potential biological activity. maynoothuniversity.ie |

| Metal Complex Ligand | L-tyrosine methyl ester itself can act as a ligand for various metal ions. | Formation of metal complexes for various applications, including biomimetic studies. unipv.itgoogle.com |

Biochemical and Enzymatic Transformations of L Tyrosine Methyl Ester

Enzymatic Hydrolysis of L-Tyrosine Methyl Ester

The ester linkage in L-Tyrosine methyl ester is susceptible to cleavage by hydrolytic enzymes, primarily proteases and esterases. This reaction regenerates L-Tyrosine and releases methanol (B129727).

The hydrolysis of amino acid esters, including tyrosine derivatives, is a well-characterized activity of certain proteolytic enzymes, particularly serine proteases like α-chymotrypsin and trypsin. google.com These enzymes, while primarily known for cleaving peptide bonds, also exhibit significant esterase activity. google.comannualreviews.org The catalytic mechanism for ester hydrolysis by these enzymes is fundamentally similar to that of peptide bond cleavage and involves the formation of an acyl-enzyme intermediate. google.comannualreviews.org

α-Chymotrypsin : This enzyme shows a high affinity for substrates containing aromatic amino acid residues, such as tyrosine. It readily catalyzes the hydrolysis of N-acetyl-L-tyrosine ethyl ester (ATEE), a close analog of L-Tyrosine methyl ester. google.com The specificity is determined by a binding pocket that accommodates the aromatic side chain of tyrosine. google.com

Trypsin : This protease is specific for esters of basic amino acids like lysine (B10760008) and arginine. google.com However, studies on the alkaline proteinase from Aspergillus sojae have shown a broader specificity, with the ability to hydrolyze peptide linkages involving the carboxyl groups of various amino acids, including tyrosine, phenylalanine, and lysine. tandfonline.com This suggests that microbial proteases can also be effective catalysts for the hydrolysis of tyrosine esters.

Other Esterases : Mononuclear exudate cells have been found to contain esterases that can split substrates like methyl butyrate (B1204436) and β-naphthyl acetate, as well as proteases resembling chymotrypsin (B1334515) that hydrolyze acetyl-L-tyrosine ethyl ester. nih.gov

The hydrolysis reaction is a critical first step in many metabolic processes where the free carboxyl group of L-Tyrosine is required for subsequent transformations.

Kinetic studies provide quantitative insight into the efficiency and mechanism of enzyme-catalyzed hydrolysis of L-Tyrosine methyl ester and its derivatives. The kinetics of α-chymotrypsin-catalyzed hydrolysis of specific ester substrates have been extensively investigated.

A key finding is the formation of an acyl-enzyme intermediate, which has been demonstrated through spectrophotometric analysis and the detection of a "burst" of product release at the beginning of the reaction with specific substrates like p-nitrophenyl esters of N-benzyloxycarbonyl-L-tyrosine. annualreviews.org The reaction mechanism can be described by a two-step process involving acylation (formation of the intermediate) and deacylation (hydrolysis of the intermediate to release the product).

For the α-chymotrypsin-catalyzed hydrolysis of N-acetyl-L-tryptophan esters (a related aromatic amino acid), the catalytic rate constants (k_cat) for the ethyl, methyl, and p-nitrophenyl esters are nearly identical. annualreviews.org This indicates that the deacylation step is rate-limiting and independent of the nature of the leaving alcohol group. annualreviews.org The Michaelis constant (K_m), however, differs significantly among these esters, reflecting differences in binding affinity. annualreviews.org

Investigations into the pH dependence of α-chymotrypsin activity on N-acetyl-L-tyrosine ethyl ester reveal the involvement of ionizable groups in the free enzyme with pK values around 6.9 and 9.2. cdnsciencepub.com

| Enzyme | Substrate Analog | Key Kinetic Findings |

| α-Chymotrypsin | N-acetyl-L-tyrosine ethyl ester | Activity is pH-dependent, influenced by enzyme ionizing groups (pK 6.9, 9.2). cdnsciencepub.com |

| α-Chymotrypsin | N-acetyl-L-tryptophan methyl ester | Reaction proceeds via an acyl-enzyme intermediate. annualreviews.org |

| Trypsin | α-benzyloxycarbonyl-L-lysine p-nitrophenyl ester | Hydrolysis involves a "burst" of product, indicating a multi-step mechanism. annualreviews.org |

Characterization of Esterase and Protease Activity on the Methyl Ester Moiety

Biotransformation Pathways Involving L-Tyrosine Methyl Ester

L-Tyrosine methyl ester is a valuable starting material for the enzymatic synthesis of other important compounds.

The biotransformation of L-Tyrosine methyl ester (L-TM) to para-hydroxycinnamic acid methyl ester (p-HCAM) has been successfully demonstrated using Phenylalanine/Tyrosine Ammonia (B1221849) Lyase (PTAL) from the yeast Rhodotorula glutinis. nih.govfrontiersin.orgnih.gov This enzyme catalyzes the non-oxidative deamination of L-Tyrosine methyl ester, converting it directly into p-HCAM. nih.govfrontiersin.org This reaction represents a novel and synthetically useful transformation. frontiersin.orgnih.gov

The process was optimized for several parameters to achieve maximum product formation. The identity of the product, p-HCAM, was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govfrontiersin.orgnih.gov

Optimized Conditions for p-HCAM Synthesis:

| Parameter | Optimal Value |

| pH | 8.5 |

| Temperature | 37°C |

| Speed of Agitation | 50 rpm |

| Enzyme Concentration | 0.080 µM |

| Substrate Concentration | 0.50 mM |

Table based on data from. nih.govfrontiersin.orgresearchgate.net

Under these optimized conditions, a reaction yield of approximately 15% was achieved within a 1-hour incubation period, which increased to about 63% after an overnight incubation of around 18 hours. nih.govfrontiersin.orgnih.gov

While free L-Tyrosine is not an effective substrate for biological sulfation, its ester derivatives, including L-Tyrosine methyl ester, can act as sulfate (B86663) acceptors. nih.govportlandpress.com Supernatant preparations from rat liver contain the necessary enzymatic machinery to catalyze the sulfation of L-Tyrosine methyl ester. nih.gov The reaction proceeds optimally at a substrate concentration of 30 mM and a pH of 7.0. nih.gov

This biotransformation yields two distinct sulfated products:

L-Tyrosine O-sulphate : This is a known metabolite found in human urine and mammalian fibrinogens. nih.govportlandpress.com

L-Tyrosine O-sulphate methyl ester : This product is presumed based on indirect evidence. nih.gov

An enzyme present in the same rat liver preparation is capable of converting L-Tyrosine O-sulphate methyl ester into L-Tyrosine O-sulphate. nih.gov Interestingly, this hydrolytic enzyme is inhibited by the initial substrate, L-Tyrosine methyl ester. nih.gov Similar results were observed when using L-Tyrosine ethyl ester as the substrate, which also yielded L-Tyrosine O-sulphate and its corresponding ethyl ester derivative. nih.gov

Enzymatic kinetic resolution is a powerful technique for producing enantiomerically pure amino acids and their derivatives. This method exploits the high stereoselectivity of enzymes, which preferentially catalyze a reaction on one enantiomer in a racemic mixture.

A notable application involves the large-scale synthesis of L-m-tyrosine, an isomer of tyrosine used in medical research. researchgate.net The synthesis utilizes the enzyme-catalyzed kinetic resolution of racemic N-acyl-m-tyrosine methyl ester. researchgate.netacs.org In this process, an enzyme selectively hydrolyzes the N-acyl group from the L-enantiomer, leaving the D-enantiomer ester intact. This allows for the separation of the desired L-amino acid from the unreacted D-ester derivative. researchgate.net This chemoenzymatic approach provides a scalable and efficient route that starts from readily available materials. researchgate.netacs.org

Kinetic resolution is a common strategy for preparing a desired enantiomer from a racemic mixture, where the maximum theoretical yield is 50%. ut.ac.ir However, when coupled with in-situ racemization of the unwanted enantiomer, a process known as dynamic kinetic resolution (DKR), yields can theoretically reach 100%. frontiersin.org

Biosynthesis of L-Tyrosine O-Sulphate from L-Tyrosine Methyl Ester

L-Tyrosine Methyl Ester in Metabolic Pathway Research

L-Tyrosine methyl ester serves as a valuable tool in biochemical and metabolic research due to its structural similarity to the endogenous amino acid L-tyrosine, but with modified properties such as enhanced solubility in certain solvents. cymitquimica.com This ester derivative is frequently used to investigate various metabolic pathways, from the synthesis of critical neurotransmitters to the modeling of metabolic disorders.

Studies on its Role in Neurotransmitter Biosynthesis Pathways (Dopamine, Norepinephrine (B1679862), Epinephrine)

L-Tyrosine is the natural precursor for the biosynthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine (B1671497). sid.irut.ac.ir L-Tyrosine methyl ester hydrochloride is recognized for its role as a pro-drug or precursor in the synthesis of these neurotransmitters, particularly dopamine. chemimpex.com Its derivatization into a methyl ester can facilitate its use in various research applications aimed at understanding the regulation of the catecholaminergic system. ontosight.ai

The mechanism involves the hydrolysis of L-Tyrosine methyl ester to release L-tyrosine, which then enters the established biochemical pathway. This pathway begins with the enzyme tyrosine hydroxylase, which converts tyrosine to L-DOPA, the rate-limiting step in catecholamine synthesis. ontosight.ai Subsequently, L-DOPA is converted to dopamine, which can then be further converted to norepinephrine and epinephrine.

By providing a more soluble form of tyrosine, the methyl ester derivative is a useful compound in neuroscientific research for studying mood, cognitive function, and stress responses, all of which are modulated by these neurotransmitters. chemimpex.comsmolecule.com It allows researchers to explore metabolic pathways related to neurotransmitter synthesis and the function of enzymes within this cascade.

Investigation of Tyrosine Methyl Ester Impact on Cellular Metabolism

The influence of L-Tyrosine methyl ester extends beyond neurotransmitter synthesis to broader cellular metabolism, particularly concerning energy homeostasis and oxidative stress. Studies using rat models have demonstrated that administration of L-Tyrosine methyl ester can significantly alter the activity of key enzymes in the cellular phosphoryltransfer network.

Research has shown that a single intraperitoneal injection of L-Tyrosine methyl ester led to a decrease in the activity of creatine (B1669601) kinase in both cytosolic (by 31%) and mitochondrial (by 18%) fractions of the rat brain cortex. researchgate.net Creatine kinase is crucial for maintaining cellular energy balance, especially in tissues with high energy demands like the brain. Conversely, the activity of adenylate kinase was observed to be enhanced. researchgate.net

Furthermore, administration of L-Tyrosine methyl ester has been shown to induce oxidative stress. Studies have documented a decrease in total sulfhydryl and glutathione (B108866) content, alongside a reduction in glutathione peroxidase activity. researchgate.net Simultaneously, there was a significant increase in markers of oxidative damage, such as 2′7′-dihydrodichlorofluorescein (DCFH) oxidation and thiobarbituric acid reactive substances (TBARS) content. researchgate.net These findings suggest that an overload of tyrosine, introduced via its methyl ester, can disrupt cellular redox balance and inhibit enzymes susceptible to oxidative modification. researchgate.net

Table 1: Effect of L-Tyrosine Methyl Ester on Cellular Metabolism Markers in Rat Cerebral Cortex

| Parameter | Observation | Reference |

|---|---|---|

| Cytosolic Creatine Kinase Activity | ▼ 31% decrease | researchgate.net |

| Mitochondrial Creatine Kinase Activity | ▼ 18% decrease | researchgate.net |

| Adenylate Kinase Activity | ▲ Enhanced | researchgate.net |

| Total Sulfhydryl Content | ▼ Decreased | researchgate.net |

| Glutathione Content | ▼ Decreased | researchgate.net |

| Glutathione Peroxidase Activity | ▼ Decreased | researchgate.net |

| DCFH Oxidation (Oxidative Stress) | ▲ Increased | researchgate.net |

Exploration of Tyrosine-Related Metabolic Disorders Using L-Tyrosine Methyl Ester Models

L-Tyrosine methyl ester is utilized as a chemical model to study the pathophysiology of tyrosine-related metabolic disorders, such as tyrosinemia. researchgate.net Tyrosinemia is an inborn error of metabolism characterized by the accumulation of tyrosine, leading to neurological and other systemic disturbances. researchgate.net By administering L-Tyrosine methyl ester to animal models, researchers can simulate the biochemical conditions of this disorder and investigate its effects on the central nervous system. researchgate.net

Studies using this model have investigated the chronic effects of tyrosine accumulation on oxidative stress parameters and enzyme activities in the cerebral cortex of young rats. researchgate.net The findings from these models, such as the induction of oxidative stress and the inhibition of critical enzymes like creatine kinase, provide insights into the potential mechanisms of neurological dysfunction seen in patients with tyrosinemia. researchgate.net The co-administration of creatine and pyruvate (B1213749) was found to prevent these alterations, suggesting potential therapeutic avenues. researchgate.net

L-Tyrosine Methyl Ester as a Substrate for Enzymatic Assays and Mechanistic Studies

L-Tyrosine methyl ester is an effective substrate for various enzymes and is used in enzymatic assays and mechanistic studies to probe enzyme activity and specificity. smolecule.com Its esterified carboxyl group can influence enzyme recognition compared to the native L-tyrosine, providing insights into the structure-function relationships of enzymes. smolecule.com

A prominent example is its use as a substrate for Phenylalanine/Tyrosine ammonia lyase (PTAL; EC 4.3.1.26) from the yeast Rhodotorula glutinis. frontiersin.orgnih.gov Researchers have successfully demonstrated the biotransformation of L-Tyrosine methyl ester (L-TM) to para-hydroxycinnamic acid methyl ester (p-HCAM). frontiersin.orghilarispublisher.com The progress of this reaction can be monitored spectrophotometrically by measuring the formation of the product at 315 nm. frontiersin.orgnih.gov

Studies have been conducted to determine the optimal conditions for this enzymatic transformation. The maximal formation of p-HCAM was achieved under specific pH, temperature, and concentration parameters, yielding approximately 63% conversion after an 18-hour incubation period. frontiersin.orgnih.gov

Table 2: Optimized Reaction Conditions for PTAL-Catalyzed Transformation of L-Tyrosine Methyl Ester

| Parameter | Optimal Condition | Reference |

|---|---|---|

| pH (Tris-HCl buffer) | 8.5 | frontiersin.orgnih.gov |

| Temperature | 37°C | frontiersin.orgnih.gov |

| Speed of Agitation | 50 rpm | frontiersin.orgnih.gov |

| Enzyme (PTAL) Concentration | 0.080 µM | frontiersin.orgnih.gov |

This use of L-Tyrosine methyl ester as a substrate is crucial for characterizing novel enzyme activities and for developing biocatalytic processes for the synthesis of valuable chemical compounds. frontiersin.org

Biological and Pharmacological Research Applications

Neurochemical and Neurobiological Investigations

The central role of L-tyrosine as a precursor to catecholamine neurotransmitters underpins the extensive research into L-Tyrosine methyl ester in neurochemical and neurobiological studies.

Precursor Role in Catecholamine Synthesis in Neural Systems

L-Tyrosine is the initial substrate for the biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). mdpi.comwikipedia.orgnih.gov This synthesis pathway begins with the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase, which is the rate-limiting step in this crucial process. wikipedia.orgnih.gov L-DOPA is then converted to dopamine, which can be further metabolized to norepinephrine and epinephrine. mdpi.comnih.gov

L-Tyrosine methyl ester serves as a precursor to L-tyrosine and, consequently, to these vital neurotransmitters. mdpi.comchemimpex.com Its enhanced solubility compared to L-tyrosine makes it a useful compound in research to study the effects of increased tyrosine availability on catecholamine synthesis and release in the brain. chemimpex.com Studies have shown that increasing the availability of L-tyrosine can elevate the synthesis and metabolism of catecholamines in brain regions like the prefrontal cortex and striatum. nih.gov For instance, research has demonstrated that L-Tyrosine methyl ester can be utilized in the enzymatic synthesis of γ-glutamyl-L-tyrosine methyl ester, which may serve as a precursor for L-tyrosine. tandfonline.com

Effects of L-Tyrosine Methyl Ester on Cognitive Function and Mood Regulation

Given its role as a precursor to dopamine and norepinephrine, which are critically involved in cognitive processes and mood, L-Tyrosine and its derivatives have been investigated for their potential to influence these functions. chemimpex.commedchemexpress.com Research suggests that L-tyrosine supplementation may enhance cognitive performance, particularly in situations involving stress. Studies have explored the use of L-Tyrosine methyl ester in dietary supplements aimed at improving mental performance, focus, and mood. chemimpex.com The underlying principle is that by increasing the synthesis of catecholamines, L-Tyrosine methyl ester could help maintain optimal neurotransmitter levels, thereby supporting cognitive function and emotional well-being. netascientific.com

Research on Stress Response Modulation by L-Tyrosine Methyl Ester Derivatives

The body's response to stress involves an increased release of catecholamines. nih.gov During periods of significant stress, the demand for these neurotransmitters can outpace their synthesis, potentially leading to a temporary depletion. nih.gov Research has investigated the potential of L-tyrosine and its derivatives to mitigate the effects of stress on cognitive function by replenishing the catecholamine pool. medchemexpress.comnih.gov Studies, often conducted in military or other high-stress contexts, have suggested that L-tyrosine can help prevent a decline in cognitive functions, such as working memory, in response to physical stressors. nih.gov L-Tyrosine methyl ester and other derivatives are of interest in this area of research due to their potential for enhanced bioavailability. netascientific.com

Studies on Neurodegenerative Diseases (e.g., Parkinson's Disease Models)

The neuroprotective potential of L-tyrosine derivatives has been a subject of research, particularly in the context of neurodegenerative disorders like Parkinson's disease. Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the brain. nih.gov Since L-tyrosine is a precursor to dopamine, its derivatives are being explored for their potential therapeutic applications. academie-sciences.fr

One area of investigation involves the use of L-tyrosine derivatives as part of prodrug strategies to increase dopamine levels in the brain. academie-sciences.fr For example, 3-Hydroxy-L-tyrosine methyl ester (also known as melevodopa (B1676178) or L-dopa methyl ester) is a prodrug of levodopa (B1675098) (L-DOPA), a primary treatment for Parkinson's disease. toku-e.com Additionally, research on animal models has explored the use of α-methyl-p-tyrosine methyl ester in developing diagnostic tests for the preclinical stages of Parkinson's disease. nih.govresearchgate.net This research involves temporarily reducing dopamine synthesis to unmask underlying deficits in the dopaminergic system. nih.govresearchgate.net

Antimicrobial and Cytotoxic Activities of L-Tyrosine Methyl Ester and its Derivatives

Beyond its neurobiological applications, L-Tyrosine methyl ester and its derivatives have been evaluated for their potential antimicrobial and cytotoxic properties.

Evaluation of Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

A number of studies have investigated the antibacterial activity of L-tyrosine esters and other amino acid derivatives. nih.govacademie-sciences.frresearchgate.net Research has shown that certain cationic surfactant analogues derived from L-tyrosine esters exhibit antibacterial properties. nih.gov These compounds have been found to be more effective against Gram-positive bacteria than Gram-negative bacteria. nih.govacademie-sciences.fr

The antibacterial activity of these derivatives often increases with the length of their alkyl chain, although a "cut-off effect" is observed where activity plateaus or decreases beyond a certain chain length. nih.govacademie-sciences.fr For example, in one study, the cut-off effect for Gram-positive bacteria was seen at a C12 alkyl chain, while for Gram-negative bacteria it was observed at a C8 or C10 chain. nih.gov The mechanism of action is thought to involve the interaction of these cationic surfactants with the bacterial cell membrane, leading to disruption and cell death. nih.gov

However, some studies have reported that L-Tyrosine methyl ester itself has a low antimicrobial effect against both Gram-positive and Gram-negative bacteria. researchgate.netdergipark.org.tr The antibacterial efficacy appears to be more pronounced in derivatives with modified structures, such as those with longer alkyl chains or quaternary ammonium (B1175870) groups. academie-sciences.fr

Table 1: Investigated Antibacterial Activity of L-Tyrosine Derivatives This table is for illustrative purposes and synthesizes general findings from the cited research. Specific MIC values can vary significantly based on the exact derivative and bacterial strain.

| Derivative Class | General Activity against Gram-Positive Bacteria | General Activity against Gram-Negative Bacteria | Key Findings |

| L-Tyrosine Methyl Ester | Low | Low | Generally low intrinsic antimicrobial activity reported in some studies. researchgate.netdergipark.org.tr |

| Cationic L-Tyrosine Esters (C8-C14) | Active | Active | Activity increases with alkyl chain length, with a cut-off effect observed. More active against Gram-positive strains. nih.gov |

| Lipophilic Tyrosyl Esters (C8-C12) | Active | Not specified | Exhibited activity against S. aureus, S. xylosus, and B. cereus with a cut-off effect at C10. academie-sciences.fr |

| Quaternary Ammonium Derivatives of Tyrosine (C10-C16) | Higher Activity | Not specified | Showed higher antibacterial activity than their corresponding alkyl ester hydrochlorides. academie-sciences.fr |

The cytotoxic effects of L-Tyrosine methyl ester and its derivatives have also been a focus of research, particularly in the context of cancer research. The antiproliferative activity of these compounds is being explored, with studies investigating their effects on various cancer cell lines. academie-sciences.frnih.gov For instance, tyrosine-chlorambucil methyl ester derivatives have shown enhanced cytotoxic effects against certain breast cancer cell lines compared to the anticancer drug chlorambucil (B1668637) alone. academie-sciences.fr The structure of the derivative, including the length of spacer chains, appears to play a significant role in its cytotoxic activity. academie-sciences.frnih.gov

Anticancer and Antiproliferative Research in Various Cell Lines (e.g., MCF-7, MDA-MB-231, HeLa)

Derivatives of L-Tyrosine methyl ester have been a focal point in the synthesis of novel compounds with potential anticancer properties. Researchers have explored their efficacy against several human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and cervical cancer (HeLa).

One area of investigation involves conjugating L-Tyrosine moieties with existing anticancer drugs to enhance their therapeutic effect. academie-sciences.fr For instance, Tyrosine–chlorambucil methyl ester derivatives have demonstrated enhanced cytotoxic effects against both MCF-7 and MDA-MB-231 cancer cell lines when compared to chlorambucil alone. academie-sciences.fr Similarly, novel coumarin (B35378) derivatives synthesized with L-Tyrosine methyl ester have shown potent cytotoxic activity against MCF-7 cells, with an IC50 value of 4.98 µM. mdpi.com

Glycosylated N-lipoyl-L-tyrosine methyl esters have also been synthesized and evaluated for their cytotoxic activities. ias.ac.in One such derivative exhibited significant cytotoxicity against a panel of cancer cell lines, including MDA-MB-231, with an IC50 value of 10.9 µM. ias.ac.in